molecular formula C5H6F3N3 B2984476 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 667873-27-0

1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B2984476
CAS No.: 667873-27-0
M. Wt: 165.119
InChI Key: GMDSXBZAAFXPAZ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole: is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with suitable reagents can yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, agrochemicals, or materials science .

Comparison with Similar Compounds

  • 1,5-Dimethyl-3-(trifluoromethyl)pyrazole
  • 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-Methyl-4-(trifluoromethyl)-1H-pyrazole

Comparison: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical properties compared to similar pyrazole derivatives. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDSXBZAAFXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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